

5,6-Dimethyl-1H-benzotriazole Monohydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,6-Dimethyl-1H-benzotriazole

Cat. No.: B1355244

[Get Quote](#)

An In-depth Review of the Physicochemical Properties, Synthesis, and Biological Activities for Drug Development Professionals

Introduction

5,6-Dimethyl-1H-benzotriazole monohydrate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and material science. As a derivative of benzotriazole, it shares the characteristic fused benzene and triazole ring system. This unique structure imparts a range of valuable properties, including potent biological activities and the ability to act as a corrosion inhibitor. This technical guide provides a comprehensive overview of the core properties of **5,6-Dimethyl-1H-benzotriazole** monohydrate, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Properties and Data

The fundamental chemical and physical properties of **5,6-Dimethyl-1H-benzotriazole** monohydrate are summarized in the table below, providing a quick reference for researchers.

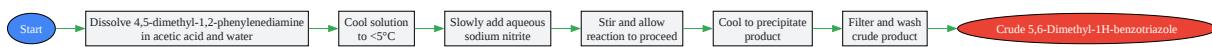
Property	Value	Reference
Molecular Formula	$C_8H_9N_3 \cdot H_2O$	
Molecular Weight	165.19 g/mol	
CAS Number	1354973-50-4	[1]
Appearance	Dark cream to cream to pale brown powder	[1]
Melting Point	144.0-151.0 °C	[1]
Purity (Assay by GC)	≥98.5%	[1]
Water Content (Karl Fischer)	5.77-15.51% (corresponding to 0.5-1.5 waters)	[1]
Solubility	Soluble in organic solvents such as ethanol, benzene, toluene, and chloroform.	[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the general procedures for the synthesis, purification, and analysis of **5,6-Dimethyl-1H-benzotriazole** monohydrate, based on established methods for benzotriazole derivatives.

Synthesis of 5,6-Dimethyl-1H-benzotriazole

A common and effective method for the synthesis of benzotriazoles is the diazotization of an o-phenylenediamine derivative.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) For **5,6-Dimethyl-1H-benzotriazole**, the starting material would be 4,5-dimethyl-1,2-phenylenediamine.


Materials:

- 4,5-dimethyl-1,2-phenylenediamine
- Sodium nitrite ($NaNO_2$)

- Glacial acetic acid
- Deionized water
- Ice

Procedure:

- Dissolve 4,5-dimethyl-1,2-phenylenediamine in a mixture of glacial acetic acid and water. Gentle warming may be necessary to achieve a clear solution.
- Cool the solution to below 5°C in an ice bath.
- Slowly add a pre-chilled aqueous solution of sodium nitrite to the cooled solution of the diamine while stirring.
- The reaction is exothermic and the temperature will rise. Maintain stirring and allow the reaction to proceed. The color of the reaction mixture will typically change.
- After the initial reaction, continue stirring for a period to ensure complete cyclization.
- The crude **5,6-Dimethyl-1H-benzotriazole** will precipitate out of the solution upon cooling.
- Collect the crude product by filtration and wash with cold water to remove residual acid and salts.

[Click to download full resolution via product page](#)

General Synthesis Workflow for **5,6-Dimethyl-1H-benzotriazole**.

Purification by Recrystallization

To obtain the monohydrate form with high purity, recrystallization is a standard and effective method.

Materials:

- Crude **5,6-Dimethyl-1H-benzotriazole**
- Suitable solvent (e.g., water, ethanol-water mixture, or benzene)
- Activated charcoal (optional)

Procedure:

- Dissolve the crude product in a minimum amount of a suitable hot solvent.
- If the solution is colored, add a small amount of activated charcoal and heat for a short period to decolorize.
- Hot filter the solution to remove the charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature. The purified **5,6-Dimethyl-1H-benzotriazole** will crystallize out of the solution. The slow cooling process is crucial for the formation of the monohydrate crystals.
- Further cool the solution in an ice bath to maximize the yield of the crystals.
- Collect the purified crystals by filtration and wash with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum or in a desiccator to obtain pure **5,6-Dimethyl-1H-benzotriazole** monohydrate.

Analytical Methods

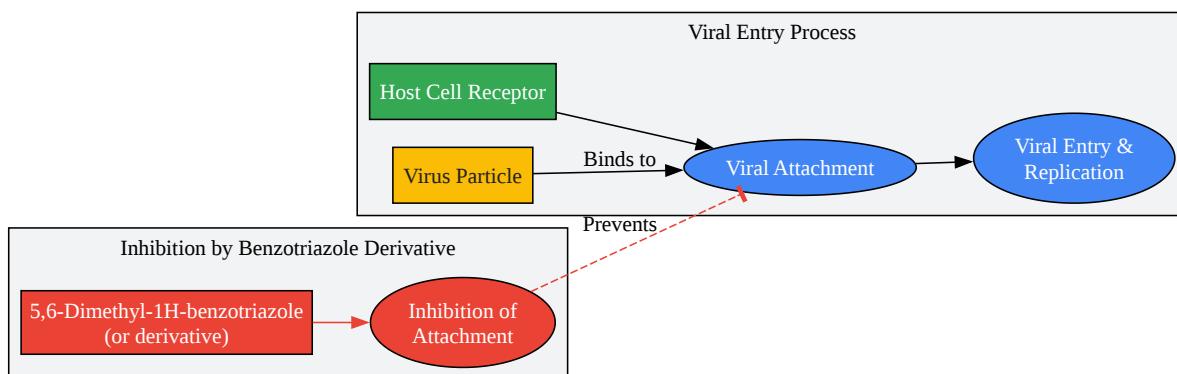
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. A sample of **5,6-Dimethyl-1H-benzotriazole** monohydrate can be prepared as a KBr pellet or analyzed as a neat powder using an ATR accessory. The resulting spectrum should be compared with a reference spectrum for confirmation of identity.[\[1\]](#)

Gas Chromatography (GC): Gas chromatography coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used to determine the purity of the synthesized compound. A suitable capillary column (e.g., a non-polar or medium-polarity column) should be used. The sample is dissolved in a volatile organic solvent and injected into the GC. The retention time and peak area are used to identify and quantify the compound. An assay of $\geq 98.5\%$ is expected for a pure sample.[\[1\]](#)

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the identification and quantification of **5,6-Dimethyl-1H-benzotriazole** in various matrices.

- Chromatography: Reversed-phase chromatography is typically employed using a C18 or a phenyl-hexyl column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is used to achieve good separation.
- Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. The protonated molecule $[M+H]^+$ is monitored for quantification. Tandem mass spectrometry (MS/MS) can be used for more selective and sensitive detection by monitoring specific fragment ions.[\[7\]](#)

Biological Activities and Drug Development Potential


Benzotriazole and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development.

Antimicrobial and Antiprotozoal Activity

5,6-Dimethyl-1H-benzotriazole has demonstrated notable efficacy against various microorganisms. Studies have shown that it possesses higher efficacy against the protozoan *Acanthamoeba castellanii* compared to the commonly used antiprotozoal agent chlorhexidine.[\[4\]](#) Furthermore, derivatives of benzotriazole have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including *Staphylococcus aureus*, *Bacillus subtilis*, *Escherichia coli*, and *Pseudomonas aeruginosa*.[\[2\]](#)[\[8\]](#)[\[9\]](#) The minimum inhibitory concentrations (MICs) for some derivatives have been reported to be in the low micromolar to nanomolar range.[\[2\]](#)

Antiviral Activity

The antiviral potential of benzotriazole derivatives is an active area of research. Several studies have reported the efficacy of these compounds against a variety of RNA and DNA viruses.[10][11][12][13] A particularly interesting mechanism of action has been proposed for a benzotriazole derivative against Coxsackievirus B5 (CVB5). This derivative was found to be non-cytotoxic and protected cells from viral infection by interfering with the early stages of the viral life cycle. The proposed mechanism involves the hijacking of the viral attachment process to the host cell.[11] This suggests that **5,6-Dimethyl-1H-benzotriazole** and its analogues could be promising candidates for the development of novel antiviral agents that target viral entry.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. jrasb.com [jrasb.com]
- 3. ijariie.com [ijariie.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. CN105237488A - Synthesis method of benzotriazole - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 5,6-dimethyl-1H-benzotriazole | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β -Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- To cite this document: BenchChem. [5,6-Dimethyl-1H-benzotriazole Monohydrate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1355244#properties-of-5-6-dimethyl-1h-benzotriazole-monohydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com